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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Ethylpyridin-
4-yl)boronic acid and its derivatives. Due to the limited availability of public experimental data

for (2-Ethylpyridin-4-yl)boronic acid (CAS 1189545-99-0), this guide incorporates data from

its closely related pinacol ester, (2-Ethylpyridin-4-yl)boronic acid pinacol ester (CAS 741709-

60-4), to provide a comprehensive analytical framework. Spectroscopic analysis is crucial for

the structural elucidation and purity assessment of this compound, which is of interest in

synthetic and medicinal chemistry.

Physicochemical Properties
Basic physicochemical properties of (2-Ethylpyridin-4-yl)boronic acid are essential for its

handling and analysis.

Property Value Source

Molecular Formula C₇H₁₀BNO₂ PubChem[1]

Molecular Weight 150.97 g/mol PubChem[1]

CAS Number 1189545-99-0 PubChem[1]

Spectroscopic Data
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The following sections present available and expected spectroscopic data for (2-Ethylpyridin-
4-yl)boronic acid and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of (2-Ethylpyridin-4-
yl)boronic acid. While specific data for the free acid is not readily available, the ¹H NMR

spectrum for its pinacol ester provides valuable insight into the core molecular structure.

Table 2.1: ¹H NMR Data for (2-Ethylpyridin-4-yl)boronic acid pinacol ester

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results

Data not available in

search results

Note: While a ¹H NMR spectrum for the pinacol ester is noted to be available from commercial

suppliers, the specific peak data is not provided in the search results.

Expected ¹³C NMR Data for (2-Ethylpyridin-4-yl)boronic acid:

Predicting the ¹³C NMR chemical shifts is guided by the analysis of similar pyridine and boronic

acid compounds. The carbon attached to the boron atom often shows a broad signal or may

not be observed due to quadrupolar relaxation.

Chemical Shift Range (ppm) Assignment

~160-165 C2 (Carbon adjacent to Nitrogen)

~120-130 C3, C5 (CH)

Broad or unobserved C4 (Carbon attached to Boron)

~145-150 C6 (CH)

~25-30 -CH₂-

~10-15 -CH₃
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 2.2: Mass Spectrometry Data for (2-Ethylpyridin-4-yl)boronic acid

m/z Ion Notes

151.08 [M+H]⁺
Expected molecular ion peak

for the protonated molecule.

133.07 [M-H₂O+H]⁺

Loss of a water molecule is a

common fragmentation for

boronic acids.

Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands for (2-Ethylpyridin-4-yl)boronic acid

Wavenumber (cm⁻¹) Vibration Functional Group

3600-3200 (broad) O-H stretch B(OH)₂

~3050 C-H stretch (aromatic) Pyridine ring

2970-2850 C-H stretch (aliphatic) Ethyl group

~1600, ~1470 C=C, C=N stretch Pyridine ring

~1350 B-O stretch Boronic acid

~1020 B-C stretch Boronic acid

Experimental Protocols
Detailed experimental methodologies are critical for obtaining high-quality spectroscopic data.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of

solvent is important as boronic acids can form boroxines (cyclic anhydrides) in aprotic

solvents, which can complicate the spectra. Using a coordinating solvent like DMSO-d₆ can

help to minimize this.

Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is

recommended for good resolution.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry
Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of

molecule.

Sample Preparation: Prepare a dilute solution of the sample (around 1 µg/mL) in a solvent

such as methanol or acetonitrile. A small amount of formic acid can be added to aid in

protonation for positive ion mode.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred

for accurate mass measurement.

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

of the resulting ions is measured.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal

sample preparation.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A standard FT-IR spectrometer.

Analysis: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of (2-Ethylpyridin-4-yl)boronic acid.
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Workflow for Spectroscopic Analysis of (2-Ethylpyridin-4-yl)boronic acid

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Confirmation

Synthesis of (2-Ethylpyridin-4-yl)boronic acid

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Structural Confirmation

Mass Spectrometry
(e.g., ESI-MS)

Molecular Weight Verification

Infrared Spectroscopy
(e.g., ATR-FTIR)

Functional Group Identification

Structural Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of (2-
Ethylpyridin-4-yl)boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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